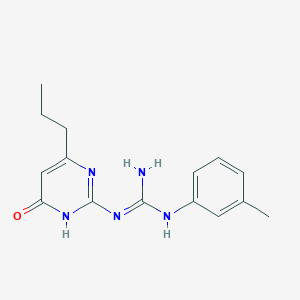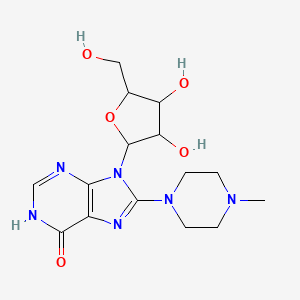![molecular formula C20H18N4O4S B3717137 N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B3717137.png)
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Descripción general
Descripción
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the nitration of a dimethylphenyl compound, followed by the introduction of a pyrimidinyl group through nucleophilic substitution. The final step often involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would include binding to the target site and inducing conformational changes that result in the desired biological response.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE include other acetamide derivatives with aromatic and pyrimidinyl groups. Examples include:
- N-(4-Nitrophenyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- 2-(4-Hydroxy-6-phenylpyrimidinyl)acetamide
Uniqueness
The uniqueness of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-8-13(2)19(16(9-12)24(27)28)22-18(26)11-29-20-21-15(10-17(25)23-20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHAQYWFJATJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3717066.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B3717072.png)

![6-(2-aminophenyl)-3-[(2-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3717079.png)
![4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol](/img/structure/B3717082.png)
![3-(methylthio)-5-phenyl-N-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3717084.png)

![3-{[(2,3-dihydroxypropyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B3717106.png)

![ethyl 2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3717113.png)
![3-tert-butyl-5-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3717120.png)
![3-{[3-(diethylamino)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3717133.png)

